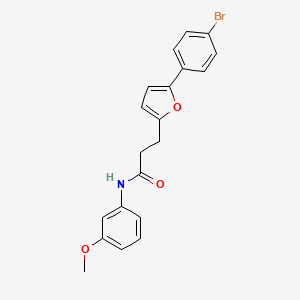
S-Benzyl 4-methylbenzenesulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Benzyl 4-methylbenzenesulfonothioate: is an organic compound with the molecular formula C14H14O2S2 . It is a white to almost white crystalline solid that is soluble in organic solvents such as methanol, chloroform, and ethanol . This compound is used in various organic synthesis reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: S-Benzyl 4-methylbenzenesulfonothioate can be synthesized through the reaction of sodium 4-methylbenzenesulfonothioate with benzyl halides. The reaction typically involves the following steps :
Formation of Sodium 4-methylbenzenesulfonothioate: This is achieved by reacting 4-methylbenzenesulfonyl chloride with sodium sulfide.
Reaction with Benzyl Halides: The sodium 4-methylbenzenesulfonothioate is then reacted with benzyl halides (such as benzyl chloride) to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: S-Benzyl 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include thiols and amines.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
S-Benzyl 4-methylbenzenesulfonothioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
Biology: It is used in the study of enzyme mechanisms and protein folding due to its ability to form disulfide bonds.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of S-Benzyl 4-methylbenzenesulfonothioate involves the formation and cleavage of disulfide bonds. This compound can act as a source of thiols, which can participate in various biochemical processes. The molecular targets and pathways involved include:
Protein Folding: It assists in the formation of disulfide bonds in proteins, which is crucial for their proper folding and stability.
Enzyme Mechanisms: It can act as a substrate or inhibitor in enzyme-catalyzed reactions involving thiol-disulfide exchange.
Vergleich Mit ähnlichen Verbindungen
- S-Phenyl benzenesulfonothioate
- S-4-Bromobenzyl 4-methylbenzenesulfonothioate
- S-p-Tolyl 4-methylbenzenesulfonothioate
Comparison: S-Benzyl 4-methylbenzenesulfonothioate is unique due to its specific benzyl group, which imparts distinct reactivity and properties compared to other similar compounds. For example, S-Phenyl benzenesulfonothioate has a phenyl group instead of a benzyl group, which affects its reactivity and applications .
Eigenschaften
CAS-Nummer |
16601-02-8 |
|---|---|
Molekularformel |
C14H14O2S2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
1-benzylsulfanylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C14H14O2S2/c1-12-7-9-14(10-8-12)18(15,16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI-Schlüssel |
AJHXMWXYVYOBQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate](/img/structure/B11949657.png)
![Methyl 3-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B11949660.png)





![1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol](/img/structure/B11949695.png)

![5-[3-Methyl-4-(1-pyrrolidinyl)benzylidene]-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B11949717.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B11949719.png)


